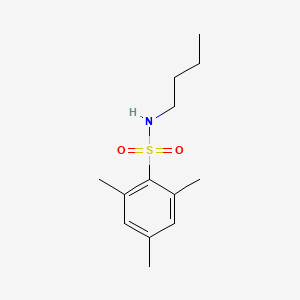

N-butyl-2,4,6-trimethylbenzenesulfonamide

Description

N-butyl-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with three methyl groups at the 2, 4, and 6 positions and an N-butyl group attached to the sulfonamide nitrogen. This compound is utilized in synthetic chemistry and material science due to its structural stability and tunable reactivity. It is commercially available (e.g., Alfa catalog number H55431) with a purity of 97%, indicating its use as a reagent in specialized organic reactions .

Properties

Molecular Formula |

C13H21NO2S |

|---|---|

Molecular Weight |

255.38 g/mol |

IUPAC Name |

N-butyl-2,4,6-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO2S/c1-5-6-7-14-17(15,16)13-11(3)8-10(2)9-12(13)4/h8-9,14H,5-7H2,1-4H3 |

InChI Key |

VSYSVGCWBRSSPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with n-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfone derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.

Scientific Research Applications

N-butyl-2,4,6-trimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

- Electronic Effects : The electron-withdrawing fluoro group in 2f enhances electrophilicity, enabling fluorination reactions , whereas the electron-donating butyl group in the target compound stabilizes intermediates in nucleophilic substitutions .

- Steric Effects : The bulky benzylidene group in 3w reduces rotational freedom, favoring crystalline solid formation (melting point 87–89°C) , contrasting with the flexible butyl chain in the target compound.

Biological Activity

N-butyl-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a butyl group attached to the nitrogen of the sulfonamide functional group, with a trimethyl-substituted benzene ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and enzyme inhibition.

- Molecular Formula : C13H19NO2S

- Molecular Weight : 251.36 g/mol

- Structure : The compound features a sulfonamide group (-SO2NH-) linked to a 2,4,6-trimethylbenzene moiety with a butyl substituent.

This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide moiety can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. This interaction often involves the formation of hydrogen bonds with target proteins, influencing their conformation and function.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. This property is significant in the context of drug development, particularly for targeting specific pathways involved in disease processes. For instance:

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. While specific studies on this compound are sparse, sulfonamides generally exhibit:

- Bacteriostatic Effects : They inhibit bacterial growth by interfering with folate synthesis.

- Potential Therapeutic Applications : Investigations into related compounds suggest that they could serve as templates for developing new antimicrobial agents.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of TMPRSS2 by peptidomimetic compounds similar in structure to this compound:

- Findings : Compounds showed IC50 values ranging from 2.5 to 57.5 nM against TMPRSS2 . This highlights the potential for sulfonamide derivatives to act as effective inhibitors.

Case Study 2: Antimicrobial Properties

A review of various sulfonamide derivatives indicated that modifications in the alkyl chain can influence antimicrobial potency:

- Observation : Compounds with longer alkyl chains often exhibited enhanced activity against Gram-positive bacteria . Thus, this compound may possess similar properties worth exploring.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight (g/mol) | Enzyme Inhibition Potential | Antimicrobial Activity |

|---|---|---|---|

| This compound | 251.36 | Moderate | Potential |

| N-methyl-2,4,6-trimethylbenzenesulfonamide | 235.34 | High | Moderate |

| N-propyl-2,4,6-trimethylbenzenesulfonamide | 239.34 | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.